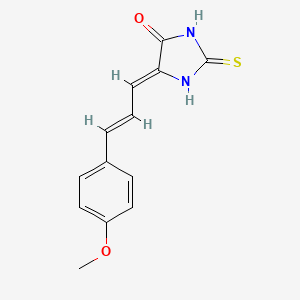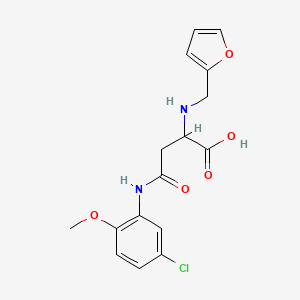
5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a methoxyphenyl group, a prop-2-enylidene linkage, and a thioxoimidazolidinone core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one
- 3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-thiazolidinone
Uniqueness
5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a methoxyphenyl group and a thioxoimidazolidinone core This structure imparts specific chemical and biological properties that differentiate it from similar compounds
Propiedades
Fórmula molecular |
C13H12N2O2S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
(5Z)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-7-5-9(6-8-10)3-2-4-11-12(16)15-13(18)14-11/h2-8H,1H3,(H2,14,15,16,18)/b3-2+,11-4- |
Clave InChI |
YICHONBJSXGNDV-ICKRUQPGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline](/img/structure/B11613653.png)
![N,7-dicyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613662.png)
![6-imino-N-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613670.png)
![6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613675.png)

![ethyl 4-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11613693.png)
![ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11613701.png)
![ethyl 2-{(4E)-4-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11613707.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613718.png)
![5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11613722.png)
![3-[(4-bromophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11613728.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613737.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11613738.png)
![(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613746.png)
